An In-depth Technical Guide to the Chemical Structure and Physical Properties of Cyclohexylmethyl Heptyl Sulfite
An In-depth Technical Guide to the Chemical Structure and Physical Properties of Cyclohexylmethyl Heptyl Sulfite
This technical guide provides a comprehensive overview of cyclohexylmethyl heptyl sulfite, a unique unsymmetrical organic sulfite. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, explores its physicochemical properties, and outlines detailed methodologies for its synthesis and characterization. By integrating established principles of organic chemistry with practical experimental insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a scientific setting.
Molecular Architecture and Chemical Identity
Cyclohexylmethyl heptyl sulfite is an organic compound belonging to the sulfite ester family. Its structure is characterized by a central sulfurous acid core esterified with two distinct alcohol moieties: cyclohexylmethanol and heptan-1-ol. This asymmetry is a key feature, influencing its physical properties and potential reactivity.
The chemical identity of cyclohexylmethyl heptyl sulfite is well-defined by its standard identifiers:
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IUPAC Name: cyclohexylmethyl heptyl sulfite
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CAS Number: 959225-63-9[1]
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Molecular Formula: C₁₄H₂₈O₃S[1]
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Molecular Weight: 276.44 g/mol [1]
The structural formula, depicted below, reveals a chiral sulfur center, indicating the potential for stereoisomerism, a factor that can be significant in biological applications.
Caption: Chemical structure of cyclohexylmethyl heptyl sulfite.
Physicochemical Properties
The physical properties of cyclohexylmethyl heptyl sulfite are dictated by its molecular structure, particularly the combination of a polar sulfite group and nonpolar alkyl and cycloalkyl chains. This amphiphilic character, though weak, influences its solubility and interactions with other molecules.
| Property | Value | Source |
| Appearance | Colorless, clear oil | [1] |
| Solubility | Sparingly soluble in chloroform, slightly in ethyl acetate | [1] |
| Stability | Hygroscopic; store under an inert atmosphere | [1] |
| Storage Temperature | 4°C for long-term storage | [1] |
Synthesis and Manufacturing
The synthesis of unsymmetrical sulfites like cyclohexylmethyl heptyl sulfite typically involves a two-step, one-pot reaction starting from the corresponding alcohols and a sulfinylating agent, most commonly thionyl chloride (SOCl₂). The general approach is to first form a chlorosulfite intermediate from one of the alcohols, which is then reacted with the second alcohol.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for cyclohexylmethyl heptyl sulfite.
Experimental Protocol: Synthesis of Cyclohexylmethyl Heptyl Sulfite
This protocol is adapted from general methods for the synthesis of unsymmetrical sulfites.[2]
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with heptan-1-ol (1.0 equivalent) and an anhydrous, non-polar solvent such as toluene. The flask is cooled to 0°C in an ice bath.
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Formation of Chlorosulfite Intermediate: Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then stirred for an additional 2 hours at this temperature.
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Formation of the Unsymmetrical Sulfite: A solution of cyclohexylmethanol (1.5 equivalents) and a tertiary amine base such as triethylamine (1.5 equivalents) in the same solvent is added dropwise to the reaction mixture over 10 minutes.
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Reaction Completion and Workup: The reaction is allowed to warm to room temperature and stirred for 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction mixture is then quenched with water and extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure cyclohexylmethyl heptyl sulfite.
Spectroscopic Characterization
The identity and purity of cyclohexylmethyl heptyl sulfite are typically confirmed using a combination of spectroscopic techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl and cyclohexylmethyl groups. The protons on the carbons adjacent to the sulfite oxygen atoms (the α-protons) will be deshielded and appear at a downfield chemical shift, typically in the range of 3.5-4.5 ppm.[3] The remaining alkyl and cycloalkyl protons will appear in the upfield region (0.8-2.0 ppm).
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¹³C NMR: The carbon NMR spectrum will also show distinct signals for the two different alkyl chains. The α-carbons will be shifted downfield due to the electronegativity of the adjacent oxygen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of cyclohexylmethyl heptyl sulfite will be dominated by the strong absorption band of the S=O bond, which is characteristic of sulfite esters. This peak is typically observed in the range of 1200-1150 cm⁻¹.[4] The spectrum will also show C-H stretching vibrations around 2900 cm⁻¹ and C-O stretching vibrations in the 1100-1000 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), dialkyl sulfites often undergo characteristic fragmentation pathways, including α-cleavage and rearrangements.[6][7] The molecular ion peak (M+) may be observed, along with fragments corresponding to the loss of the alkyl and cycloalkyl groups.
Potential Applications and Toxicological Profile
Potential Applications
Cyclohexylmethyl heptyl sulfite is described as an aromatic component found in fruits.[1] While this suggests a potential role in the flavor and fragrance industry, its applications in drug development are not yet established. However, the broader class of organic sulfites has been explored for various uses. Some novel halogenated sulfite compounds have shown promise as insecticidal agents.[2] Additionally, sulfites are widely used as preservatives and antioxidants in the food and pharmaceutical industries due to their ability to inhibit microbial growth and prevent oxidation.[8][9]
Toxicological Profile
Specific toxicological data for cyclohexylmethyl heptyl sulfite is not available. The safety profile must therefore be inferred from the general class of sulfites. Sulfites are generally recognized as safe for consumption by the general population.[10] However, they can cause allergic-type reactions in sensitive individuals, particularly those with asthma.[9][11] The acceptable daily intake for sulfites is up to 0.7 milligrams per kilogram of body weight.[10] In the body, sulfites are metabolized by the enzyme sulfite oxidase to the harmless sulfate ion, which is then excreted in the urine.[12]
Conclusion
Cyclohexylmethyl heptyl sulfite is an unsymmetrical sulfite ester with a well-defined chemical structure. While specific data on its physical properties and applications are limited, its synthesis and characterization can be achieved through standard organic chemistry techniques. This guide provides a foundational understanding of this molecule, drawing on established principles and data from related compounds. Further research is warranted to fully elucidate the physical properties, biological activities, and potential applications of this and other unsymmetrical sulfites, particularly in the context of drug development and materials science.
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